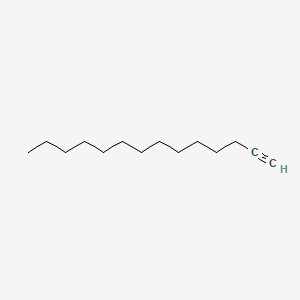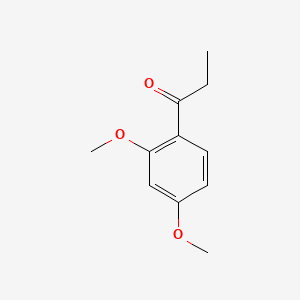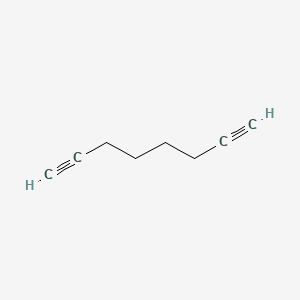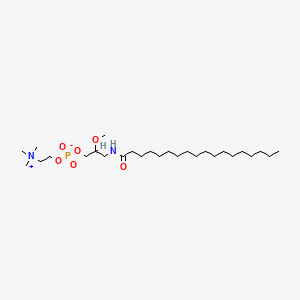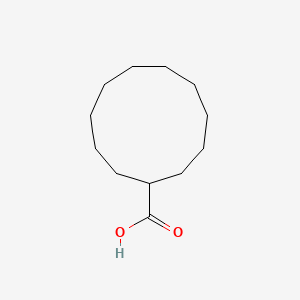
Cycloundecanecarboxylic acid
Vue d'ensemble
Description
Cycloundecanecarboxylic acid is a chemical compound with the formula C12H22O2 . It has a molecular weight of 198.3019 . The IUPAC Standard InChI for this compound is InChI=1S/C12H22O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10H2,(H,13,14) .
Synthesis Analysis
The synthesis of Cycloundecanecarboxylic acid involves several steps . The process starts with the formation of an enamine from cyclododecanone and pyrrolidine . This enamine is then reacted with diphenyl phosphorazidate . The resulting product is treated with ethylene glycol and potassium hydroxide . After a series of reactions, the final product, Cycloundecanecarboxylic acid, is obtained .Molecular Structure Analysis
The molecular structure of Cycloundecanecarboxylic acid can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Applications De Recherche Scientifique
1. Coordination Chemistry and Material Science Applications
Cycloundecanecarboxylic acid, while not directly mentioned, can be related to the study of cyclohexanepolycarboxylic acids. These acids demonstrate potential in materials science, particularly as magnetic materials. Their conformational transformation in the presence of various metal ions under hydrothermal conditions has been explored, which could imply similar research possibilities for cycloundecanecarboxylic acid (Lin & Tong, 2011).
2. Applications in Dye Synthesis and Optical Studies
Cycloundecanecarboxylic acid could find potential application in the synthesis and study of dyes. Similar to pentamethine cyanine dyes with carboxylic acid groups, cycloundecanecarboxylic acid may offer functionality for bioconjugation or metal chelation. These dyes have diverse applications including use as fluorescent probes (Dost, Gressel, & Henary, 2017).
3. Involvement in Drug Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, cycloundecanecarboxylic acid could be involved in the synthesis of salicylic acid derivatives. These derivatives have various uses as drugs and prodrugs, acting as cyclooxygenase inhibitors and showing properties in plant systems (Ekinci, Şentürk, & Küfrevioğlu, 2011).
4. Application in Microbial Tolerance and Biotechnology
This acid may play a role in understanding microbial adaptation to weak acid stress. Research on carboxylic acids in microbes contributes significantly to fields like food safety, medicine, and environmental science. The exploitation of these acids for chemical synthesis and catalysis in biorefineries could be relevant to cycloundecanecarboxylic acid as well (Mira & Teixeira, 2013).
5. Implications in Biofuel and Bioplastics Production
The synthesis and applications of odd-carbon dicarboxylic acids, including those similar in structure to cycloundecanecarboxylic acid, are significant in the production of biodegradable polymers, plastics, and biofuels. These acids are produced via engineered biotin and fatty acid synthesis pathways in microbial systems, highlighting potential biotechnological applications (Haushalter et al., 2017).
6. Role in Drug Design and Peptide Synthesis
In drug design, cycloundecanecarboxylic acid could be involved in the synthesis of cyclotides, which are plant-derived peptides used as frameworks in drug design. These peptides are characterized by their exceptional stability and are used to stabilize bioactive peptide sequences (Craik & Du, 2017).
Safety And Hazards
Cycloundecanecarboxylic acid is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling this compound . In case of accidental ingestion, it is advised to rinse the mouth and seek medical help .
Propriétés
IUPAC Name |
cycloundecanecarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-12(14)11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHECNPOVJVTHKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90232171 | |
| Record name | Cycloundecanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloundecanecarboxylic acid | |
CAS RN |
831-67-4 | |
| Record name | Cycloundecanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=831-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cycloundecanecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000831674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloundecanecarboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cycloundecanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90232171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cycloundecanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



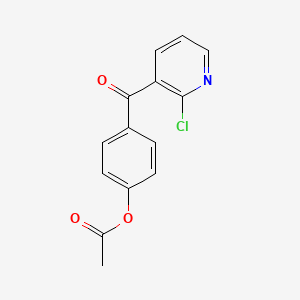

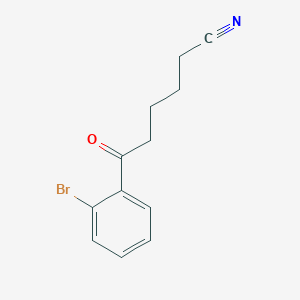
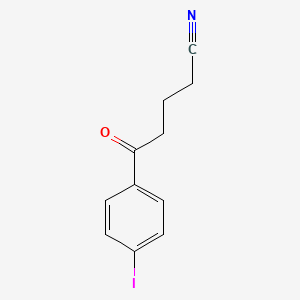
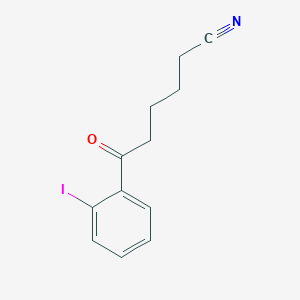
![N-[4-[4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide](/img/structure/B1345457.png)
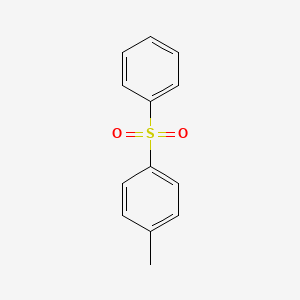

![1,4-Dioxaspiro[4.4]non-6-ene](/img/structure/B1345462.png)
